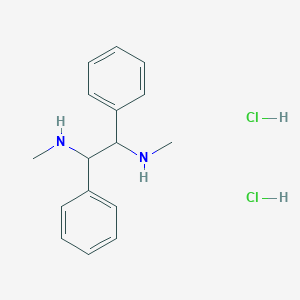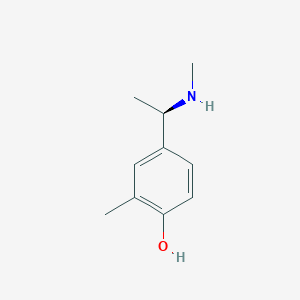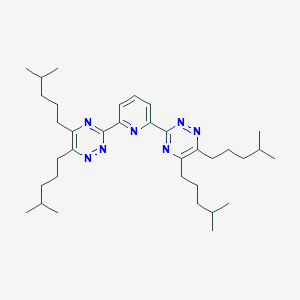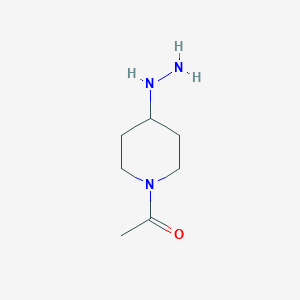
1-(4-Hydrazinylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydrazinylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazinylpiperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with hydrazine. One common method is the reaction of 1-(4-chloropiperidin-1-yl)ethanone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
1-(4-chloropiperidin-1-yl)ethanone+hydrazine hydrate→this compound+HCl
The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Hydrazinylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Corresponding alcohols.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
1-(4-Hydrazinylpiperidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of hydrazine derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
作用機序
The mechanism of action of 1-(4-Hydrazinylpiperidin-1-yl)ethanone is primarily related to its hydrazine functional group. Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor of certain enzymes by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways by modifying key signaling molecules.
類似化合物との比較
Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)ethanone
- 1-(4-Methylpiperazin-1-yl)ethanone
- 1-(4-(Ethylamino)piperidin-1-yl)ethanone
Uniqueness
1-(4-Hydrazinylpiperidin-1-yl)ethanone is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and biological activity. Compared to other piperidine derivatives, this compound has enhanced potential for forming stable complexes with biological targets, making it a valuable tool in medicinal chemistry and biological research.
特性
IUPAC Name |
1-(4-hydrazinylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-6(11)10-4-2-7(9-8)3-5-10/h7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTULKYOMYJBPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
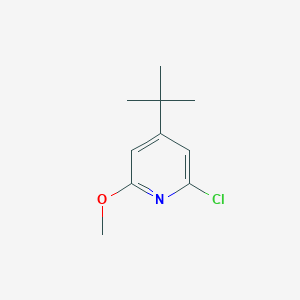
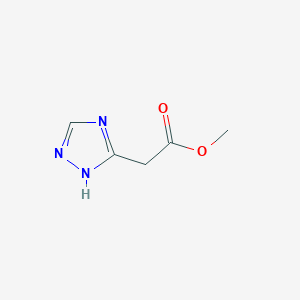
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
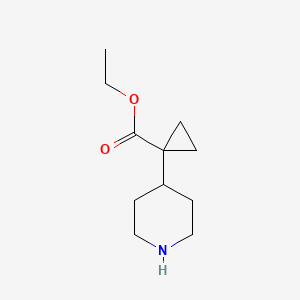
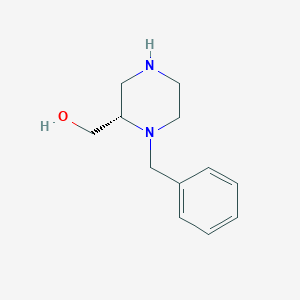
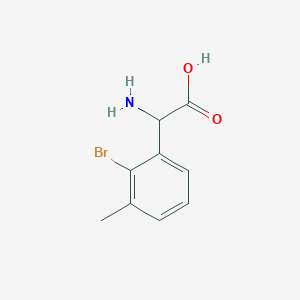
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
